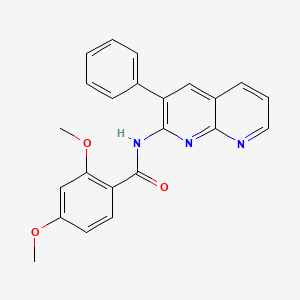

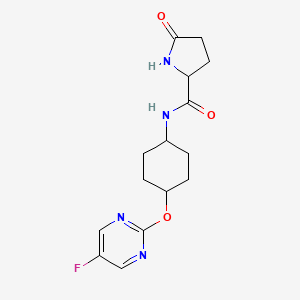

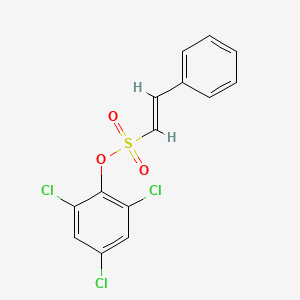

![molecular formula C24H22N4O5 B3009237 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 921840-12-2](/img/structure/B3009237.png)

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antimicrobial Activity

This compound has been identified as having broad-spectrum antibacterial activity . It exhibits minimum inhibitory concentrations (MIC) ranging from 0.49–3.9 μg/mL , indicating its potential as an antibacterial agent . Additionally, it has shown reasonable antifungal activity with MIC values of 31.25 μg/mL . This suggests its use in developing new antimicrobial therapies.

Drug Synthesis

The compound’s structure allows for an improved synthesis of related pyrido[2,3-d]pyrimidin-4(1H)-ones. These derivatives have been synthesized with good yields using microwave irradiation , which is a more efficient method compared to conventional heating . This process could be applied in pharmaceutical manufacturing to produce drugs more efficiently.

Green Chemistry

A protocol for synthesizing this compound category in water with good yield has been developed. This method is catalyzed by DBU under microwave irradiation and is notable for being a clean, green, and efficient process . The DBU–H2O system used can be recycled multiple times without loss of activity, highlighting its sustainability.

Cancer Research

Derivatives of this compound have been used as EZH2 inhibitors in cancer research. These inhibitors are important in the study of epigenetic regulators that can control gene expression and are implicated in the progression of various cancers .

Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated, suggesting good traditional drug-like properties . This includes its absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for the development of new medications .

Antiproliferative Activity

Some derivatives of this compound have shown antiproliferative activity against various cancer cell lines, indicating their potential use in cancer treatment. They have also been evaluated for toxicity against normal cell lines, which is an important aspect of drug safety .

Mechanism of Action

properties

IUPAC Name |

N-(3-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O5/c1-32-18-10-8-16(9-11-18)14-28-23(30)22-20(7-4-12-25-22)27(24(28)31)15-21(29)26-17-5-3-6-19(13-17)33-2/h3-13H,14-15H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEXLFMSJAHYDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

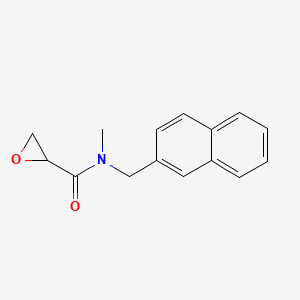

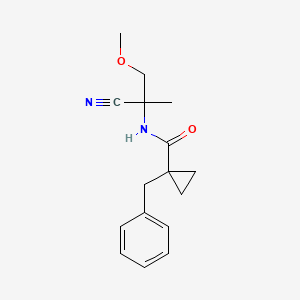

![N-mesityl-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3009155.png)

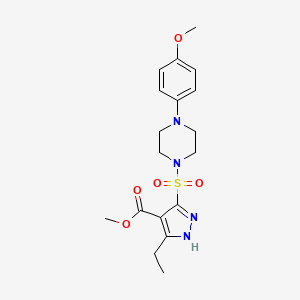

![8-(2-(4-Methoxyphenyl)acetyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009163.png)

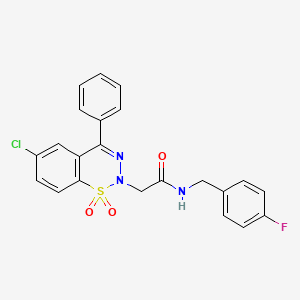

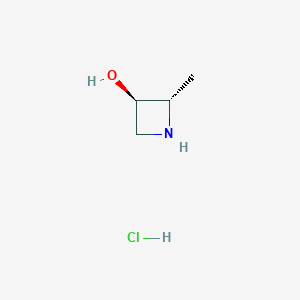

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone](/img/structure/B3009166.png)

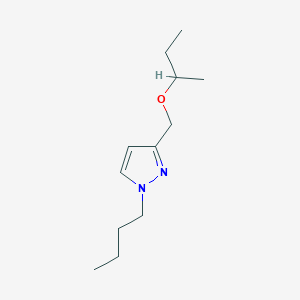

![6-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-2-carbonitrile](/img/structure/B3009173.png)

![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B3009175.png)